Propargyl-PEG8-bromide Propargyl-PEG8-bromide Propargyl-PEG8-bromide is a PEG derivative containing a propargyl group and a bromide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 2055046-25-6
VCID: VC0540374
InChI: InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr
Molecular Formula: C19H35BrO8
Molecular Weight: 471.39

Propargyl-PEG8-bromide

CAS No.: 2055046-25-6

Cat. No.: VC0540374

Molecular Formula: C19H35BrO8

Molecular Weight: 471.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG8-bromide - 2055046-25-6

Specification

CAS No. 2055046-25-6
Molecular Formula C19H35BrO8
Molecular Weight 471.39
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2
Standard InChI Key GKKYPBWKHAGRKT-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Chemical Information

Propargyl-PEG8-bromide possesses specific chemical characteristics that define its utility in various applications. The table below summarizes its key chemical properties:

PropertyValue
CAS Number2055046-25-6
Molecular FormulaC₁₉H₃₅BrO₈
Molecular Weight471.39 g/mol
IUPAC Name3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Purity>95% (typically >98% in commercial preparations)
AppearanceSolid powder
Storage Condition-20°C
SolubilitySoluble in DMSO; enhanced aqueous solubility due to PEG chain

The compound features a standard InChI identifier of InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 and a SMILES notation of C#CCOCCOCCOCCOCCOCCOCCOCCBr.

Structural Characteristics

Propargyl-PEG8-bromide consists of three key structural components that determine its chemical behavior:

  • A propargyl group (HC≡C-CH₂-) that provides an alkyne functionality for click chemistry reactions

  • A polyethylene glycol (PEG) chain with 8 repeating units that serves as a hydrophilic spacer

  • A terminal bromide group that acts as an excellent leaving group for nucleophilic substitution reactions

The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous media, making it particularly useful in biological applications where water compatibility is essential . The PEG chain also provides flexibility and distance between reactive groups in bioconjugation reactions.

Mechanisms of Action and Biochemical Properties

Reaction Mechanisms

Propargyl-PEG8-bromide participates in two primary types of reactions based on its functional groups:

  • Click Chemistry Reactions: The propargyl group readily reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction produces a stable 1,2,3-triazole linkage, which is highly valued in bioconjugation chemistry for its reliability and specificity .

  • Nucleophilic Substitution Reactions: The bromide terminus serves as an excellent leaving group, allowing for nucleophilic substitution reactions with various nucleophiles. This reactivity enables the attachment of the PEG linker to molecules bearing nucleophilic functional groups .

These dual reaction pathways make Propargyl-PEG8-bromide exceptionally versatile in synthetic applications, particularly when orthogonal chemical modifications are required.

Biochemical Pathways

In biological systems, the PEG component of Propargyl-PEG8-bromide contributes significantly to its pharmacokinetic profile. PEGylation is known to:

  • Increase water solubility of attached molecules

  • Reduce immunogenicity of conjugated biomolecules

  • Extend circulation time in vivo

  • Enhance stability against enzymatic degradation

These properties make PEG linkers like Propargyl-PEG8-bromide valuable in the development of therapeutic agents, particularly those requiring extended half-lives or improved bioavailability.

Applications in Research and Drug Development

Role in PROTAC Development

Propargyl-PEG8-bromide has emerged as a significant component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules contain:

  • A ligand that binds to a target protein

  • A linker (such as PEG)

  • A ligand that recruits an E3 ubiquitin ligase

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PEG linker provided by Propargyl-PEG8-bromide offers:

  • Appropriate spacing between the two ligands

  • Enhanced solubility of the PROTAC molecule

  • Flexibility that allows for optimal positioning of the two binding domains

These properties make Propargyl-PEG8-bromide an ideal linker for PROTAC development, contributing to the growing field of targeted protein degradation therapeutics.

Use in Antibody-Drug Conjugates

Propargyl-PEG8-bromide serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs consist of:

  • A monoclonal antibody targeting a specific antigen

  • A linker (such as PEG)

  • A cytotoxic payload

In this application, Propargyl-PEG8-bromide provides several advantages:

These characteristics have made Propargyl-PEG8-bromide valuable in the development of next-generation ADCs with improved therapeutic indices.

Bioconjugation and Click Chemistry Applications

Beyond PROTACs and ADCs, Propargyl-PEG8-bromide has found applications in various bioconjugation strategies. The alkyne-azide click chemistry provides a bioorthogonal reaction that occurs efficiently under mild conditions, making it suitable for:

  • Labeling biomolecules with fluorescent probes or affinity tags

  • Surface functionalization of nanoparticles and materials

  • Preparation of bioconjugates for imaging applications

  • Development of targeted drug delivery systems

Research has demonstrated the utility of this compound in creating optical imaging probes based on monoclonal antibody-indocyanine green conjugates, where short PEG linkers improved performance.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Propargyl-PEG8-bromide typically involves a series of controlled chemical reactions:

  • Preparation of the PEG backbone with appropriate protection groups

  • Introduction of the propargyl group through nucleophilic substitution

  • Installation of the bromide terminus

  • Purification to achieve the desired purity (typically >95%)

Recent Research Developments and Case Studies

Recent research has expanded the applications of Propargyl-PEG8-bromide in various fields:

  • Improved Optical Imaging Probes: Studies have shown that short PEG linkers, including those derived from Propargyl-PEG8-bromide, improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.

  • Surface Functionalization of Nanoparticles: Research has explored the use of PEG linkers for gold nanoparticle surface functionalization, comparing mixed monolayer versus hetero bifunctional PEG linker approaches.

  • Antiviral Applications: Studies have investigated how PEG linker length influences antiviral lipopeptide-cell membrane interactions, with potential implications for developing new antiviral therapies.

  • Structural Effects in Protein Engineering: Research has probed the solution conformation of proteins with engineered PEG linkers, providing insights into how these modifications affect protein structure and function.

These diverse research directions highlight the versatility and continued relevance of Propargyl-PEG8-bromide in cutting-edge scientific investigations.

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